N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including reduction, cyclization, and amination to yield the final product. Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of drugs targeting neurological pathways.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but studies suggest it may influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can be compared to other phenethylamine derivatives, such as:
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the tetrahydronaphthalene ring.
Mescaline: Contains additional methoxy groups and is known for its psychoactive properties.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H27NO5
- Molecular Weight : 385.453 g/mol
- Density : 1.157 g/cm³
- Boiling Point : 548.5°C at 760 mmHg
- Flash Point : 285.5°C
Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent under reflux conditions. The direct condensation method has been highlighted as a straightforward approach to obtain this compound with a yield of approximately 66% .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Compound 24b , related to our compound of interest, showed remarkable activity against colon carcinoma HCT-15 cells .
In vitro assays using the MTT method have demonstrated that derivatives of tetrahydronaphthalene compounds can inhibit cell proliferation in various cancer cell lines. The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity .
Neuropharmacological Effects
Research indicates that tetrahydronaphthalene derivatives may act as selective dopamine D(3) receptor antagonists. This suggests potential applications in treating psychiatric disorders. For example, related compounds have shown promise as antipsychotic agents in animal models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups on the phenyl ring significantly enhances the biological activity of these compounds. The introduction of methoxy groups at the 3 and 4 positions has been particularly beneficial in increasing potency against various biological targets .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study evaluating the cytotoxicity of tetrahydronaphthalene derivatives found that certain modifications led to increased efficacy against breast and colon cancer cell lines. The compounds demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin . -
Neuropharmacological Investigation :
In vivo studies on similar compounds showed significant behavioral changes in rodent models indicative of antipsychotic effects. These findings suggest that this compound could be explored further for therapeutic use in neuropsychiatric disorders .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNOXVVADBBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386118 |
Source
|
Record name | N-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-63-5 |
Source
|
Record name | N-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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